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Compound of Interest

Compound Name:
2-Cyclopropoxy-5-

formylbenzonitrile

Cat. No.: B11757264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential

synthesis, and theoretical applications of 2-Cyclopropoxy-5-formylbenzonitrile. Due to the

limited availability of published experimental data for this specific compound, this document

combines information from structurally similar molecules, predicted data, and established

chemical principles to serve as a valuable resource for researchers. The guide includes

tabulated chemical data, a detailed hypothetical synthesis protocol, and graphical

representations of the synthetic workflow and a potential logical pathway for its application in

drug discovery.

Chemical Properties
While specific experimental data for 2-Cyclopropoxy-5-formylbenzonitrile is not widely

available in peer-reviewed literature, its chemical properties can be estimated based on its

structure and data from analogous compounds. The core structure features a benzonitrile

moiety substituted with a cyclopropoxy and a formyl group, suggesting its potential as an

intermediate in organic synthesis, particularly in the development of pharmaceutical agents.
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Identifier Value

IUPAC Name 2-(cyclopropyloxy)-5-formylbenzonitrile

Molecular Formula C11H9NO2

Molecular Weight 187.19 g/mol

Canonical SMILES O=CC1=CC(C#N)=C(OC2CC2)C=C1

InChI Key
InChI=1S/C11H9NO2/c12-7-9-3-1-8(6-13)4-

10(9)14-11-5-2-11/h1,3-4,6,11H,2,5H2

Physicochemical Properties (Predicted and Inferred)
Quantitative data for 2-Cyclopropoxy-5-formylbenzonitrile is largely unavailable. The

following table includes predicted values and data from the closely related compound 2-(2-

Cyclopropylethoxy)-5-formylbenzonitrile where applicable.
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Property Value Source

Melting Point Not available -

Boiling Point Not available -

Solubility

Expected to be soluble in

organic solvents like

Chloroform and Methanol.

Inferred from similar

compounds

XLogP3 2.5

Predicted for 2-(2-

Cyclopropylethoxy)-5-

formylbenzonitrile[1]

Hydrogen Bond Donor Count 0

Predicted for 2-(2-

Cyclopropylethoxy)-5-

formylbenzonitrile[1]

Hydrogen Bond Acceptor

Count
3

Predicted for 2-(2-

Cyclopropylethoxy)-5-

formylbenzonitrile[1]

Rotatable Bond Count 3

Predicted for 2-(2-

Cyclopropylethoxy)-5-

formylbenzonitrile[1]

Exact Mass 187.063328 g/mol Calculated

Topological Polar Surface Area 50.1 Å²

Predicted for 2-(2-

Cyclopropylethoxy)-5-

formylbenzonitrile[1]

Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of 2-Cyclopropoxy-5-
formylbenzonitrile is not currently available. However, a plausible and efficient synthetic route

can be proposed based on the well-established Williamson ether synthesis.[2][3] This method

involves the reaction of a phenoxide with an alkyl halide.
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Proposed Synthetic Pathway: Williamson Ether
Synthesis
The proposed synthesis starts from the commercially available 2-hydroxy-5-formylbenzonitrile

and introduces the cyclopropoxy group via a nucleophilic substitution reaction with a suitable

cyclopropyl electrophile, such as cyclopropyl bromide.

2-hydroxy-5-formylbenzonitrile Phenoxide Intermediate

Base (e.g., NaH, K2CO3)
Solvent (e.g., DMF, Acetone) 2-Cyclopropoxy-5-formylbenzonitrileCyclopropyl_Bromide

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-Cyclopropoxy-5-formylbenzonitrile.

Detailed Hypothetical Experimental Protocol
Objective: To synthesize 2-Cyclopropoxy-5-formylbenzonitrile from 2-hydroxy-5-

formylbenzonitrile.

Materials:

2-hydroxy-5-formylbenzonitrile

Cyclopropyl bromide

Potassium carbonate (anhydrous)

Acetone (anhydrous)

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography
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Procedure:

Reaction Setup: To a stirred solution of 2-hydroxy-5-formylbenzonitrile (1 equivalent) in

anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

Addition of Alkylating Agent: Add cyclopropyl bromide (1.2 equivalents) to the reaction

mixture.

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room

temperature and filter to remove the inorganic salts.

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl

acetate and wash with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-
Cyclopropoxy-5-formylbenzonitrile.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications in Drug Discovery
The structural motifs within 2-Cyclopropoxy-5-formylbenzonitrile, namely the benzonitrile

and the cyclopropyl group, are of interest in medicinal chemistry. Benzonitriles are present in a

variety of bioactive molecules, and the cyclopropyl group is often used to introduce

conformational rigidity and improve metabolic stability.

Hypothetical Signaling Pathway Involvement
Given its structure, 2-Cyclopropoxy-5-formylbenzonitrile could be investigated as a potential

inhibitor of enzymes where a nitrile group can interact with the active site. The following
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diagram illustrates a hypothetical signaling pathway where such a molecule could act as an

enzyme inhibitor, leading to a downstream cellular response.

Upstream Signaling

Target Enzyme Action

Downstream Effect
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Product
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2-Cyclopropoxy-5-
formylbenzonitrile

Inhibition
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Caption: Hypothetical signaling pathway showing enzyme inhibition.

Safety and Handling
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Specific safety data for 2-Cyclopropoxy-5-formylbenzonitrile is not available. However,

based on the analogous and well-documented compound 2-Fluoro-5-formylbenzonitrile, the

following precautions should be taken. It should be handled by trained professionals in a well-

ventilated area, using appropriate personal protective equipment (PPE).

Potential Hazards (inferred from 2-Fluoro-5-formylbenzonitrile):

Harmful if swallowed, in contact with skin, or if inhaled.

Causes skin and serious eye irritation.

May cause respiratory irritation.

Recommended PPE:

Protective gloves

Protective clothing

Eye and face protection

Respiratory protection if dust is generated

Conclusion
2-Cyclopropoxy-5-formylbenzonitrile is a chemical compound with potential for use in

synthetic and medicinal chemistry. While detailed experimental data is currently scarce, this

guide provides a foundational understanding of its properties, a plausible synthetic route, and a

conceptual framework for its potential applications. Further experimental investigation is

necessary to fully characterize this molecule and explore its utility in drug discovery and other

areas of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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